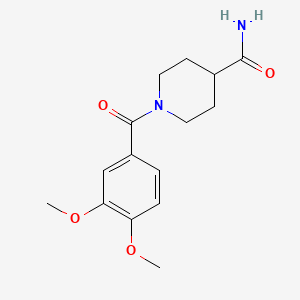

1-(3,4-dimethoxybenzoyl)-4-piperidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to “1-(3,4-dimethoxybenzoyl)-4-piperidinecarboxamide” has been reported . For instance, the synthesis of “1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylic acid” involves the use of thionyl chloride . Another related compound, “3,4-dimethoxybenzoyl chloride”, has been synthesized using a new process .Aplicaciones Científicas De Investigación

Protective Group in Synthetic Chemistry

The 3,4-dimethoxybenzyl group, a part of the compound’s structure, serves as a solubilizing protective group for thiol moieties in synthetic chemistry . This group enhances the solubility and stability of precursors and is cleaved off during monolayer formation, which is particularly useful in the synthesis of self-assembled monolayers (SAMs) of aromatic thiolates .

Pharmacology: Anti-Fatigue Effects

In pharmacology, derivatives of benzamide, which include structures similar to 1-(3,4-dimethoxybenzoyl)-4-piperidinecarboxamide, have been studied for their anti-fatigue effects . These compounds have shown potential in enhancing the forced swimming capacity of mice, indicating a possible application in developing anti-fatigue medication .

Biochemistry: SAMs Formation

The compound’s related 3,4-dimethoxybenzyl group is used in biochemistry for the formation of SAMs. It acts as a protective group that increases precursor solubility and is stable under certain synthetic conditions, making it valuable for creating complex biochemical structures .

Materials Science: Monolayer Deposition

In materials science, the compound is relevant for its role in the deposition of extended aromatic thiolate monolayers. The protective group within the compound’s structure is crucial for the in situ deprotection and deposition process, which is a key step in the fabrication of nanomaterials .

Analytical Chemistry: Enhancing Solubility

Analytical chemistry benefits from the compound’s ability to enhance the solubility of precursors for analytical applications. This property is essential for the accurate and efficient analysis of various substances, particularly in complex mixtures .

Organic Chemistry: Facilitating Synthesis

The compound is utilized in organic chemistry to facilitate the synthesis of various chemical structures. Its protective group is advantageous for reactions that require increased solubility and stability of intermediates, such as in the synthesis of pharmaceuticals and other organic compounds .

Mecanismo De Acción

Target of Action

It is known that similar compounds with a 3,4-dimethoxybenzoyl group have shown positive inotropic properties , suggesting potential targets could be related to cardiac function.

Mode of Action

Compounds with a similar 3,4-dimethoxybenzoyl group have been shown to interact with their targets, leading to changes in cellular function

Biochemical Pathways

Compounds with a similar 3,4-dimethoxybenzoyl group have been shown to affect various cellular processes

Propiedades

IUPAC Name |

1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-20-12-4-3-11(9-13(12)21-2)15(19)17-7-5-10(6-8-17)14(16)18/h3-4,9-10H,5-8H2,1-2H3,(H2,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHPIMUGIKGXDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C(=O)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{rel-(3R,4S)-4-cyclopropyl-1-[(3-methyl-2-thienyl)methyl]-3-pyrrolidinyl}-3-hydroxypropanamide hydrochloride](/img/structure/B5680458.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5680468.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5680488.png)

![N-phenyl-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5680499.png)

![1-(1H-benzimidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5680514.png)

![3-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5680519.png)

![N-(4-fluorobenzyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5680527.png)

![2-(2-methoxyethyl)-9-(phenylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680533.png)